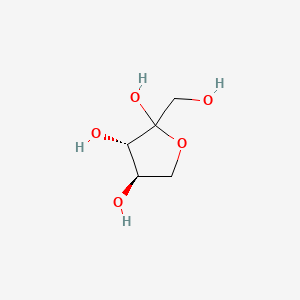![molecular formula C24H30O9 B13393383 3,4,5-trihydroxy-6-[(3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl)oxy]oxane-2-carboxylic acid](/img/structure/B13393383.png)
3,4,5-trihydroxy-6-[(3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl)oxy]oxane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
16a-Hydroxyestrone 16-b-D-glucuronide is a compound that belongs to the class of steroidal estrogens. It is a glucuronide conjugate of 16a-hydroxyestrone, which is an endogenous metabolite of estrone. This compound is significant in the study of estrogen metabolism and its related biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 16a-Hydroxyestrone 16-b-D-glucuronide typically involves the hydroxylation of estrone at the 16th carbon position, followed by glucuronidation. The hydroxylation can be achieved using specific enzymes or chemical reagents that introduce a hydroxyl group at the desired position. The glucuronidation process involves the conjugation of the hydroxylated estrone with glucuronic acid, often facilitated by glucuronosyltransferase enzymes.
Industrial Production Methods
Industrial production of 16a-Hydroxyestrone 16-b-D-glucuronide may involve biotechnological methods using microbial or enzymatic systems to achieve the hydroxylation and glucuronidation steps. These methods are preferred for their specificity and efficiency in producing the desired compound.
化学反应分析
Types of Reactions
16a-Hydroxyestrone 16-b-D-glucuronide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield estrone derivatives with ketone functionalities, while reduction can produce more hydroxylated derivatives.
科学研究应用
16a-Hydroxyestrone 16-b-D-glucuronide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of estrogen metabolites.
Biology: The compound is studied for its role in estrogen metabolism and its effects on cellular processes.
Medicine: Research on this compound helps in understanding estrogen-related diseases, such as breast cancer and osteoporosis.
Industry: It is used in the development of pharmaceuticals and diagnostic tools related to estrogen metabolism.
作用机制
The mechanism of action of 16a-Hydroxyestrone 16-b-D-glucuronide involves its interaction with estrogen receptors. It binds to these receptors and modulates their activity, influencing various cellular pathways. The compound’s effects are mediated through the activation or inhibition of specific genes and proteins involved in estrogen signaling.
相似化合物的比较
Similar Compounds
16α-Hydroxyestrone: A major metabolite of estrone with potent estrogenic activity.
Estrone: A naturally occurring estrogen with significant biological activity.
Estriol: Another estrogen metabolite with distinct biological properties.
Uniqueness
16a-Hydroxyestrone 16-b-D-glucuronide is unique due to its glucuronide conjugation, which affects its solubility, stability, and biological activity. This conjugation distinguishes it from other estrogen metabolites and influences its role in estrogen metabolism and related biological processes.
属性
分子式 |
C24H30O9 |
|---|---|
分子量 |
462.5 g/mol |
IUPAC 名称 |
3,4,5-trihydroxy-6-[(3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl)oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C24H30O9/c1-24-7-6-13-12-5-3-11(25)8-10(12)2-4-14(13)15(24)9-16(21(24)29)32-23-19(28)17(26)18(27)20(33-23)22(30)31/h3,5,8,13-20,23,25-28H,2,4,6-7,9H2,1H3,(H,30,31) |
InChI 键 |
JLYJQBHANCHTOW-UHFFFAOYSA-N |
规范 SMILES |
CC12CCC3C(C1CC(C2=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Mercurius cyanatus [hpus]](/img/structure/B13393300.png)
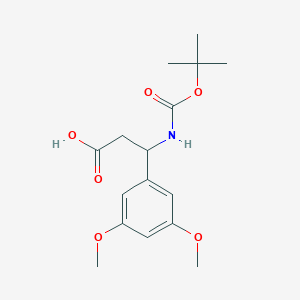
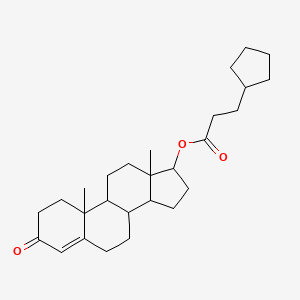
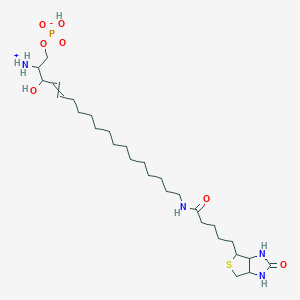
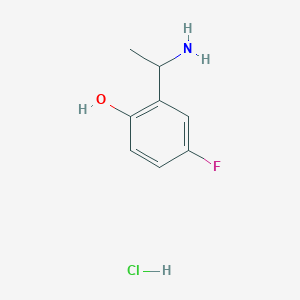
![(R)-2-(4-Isopropylphenyl)-N-[1-[5-(2,2,2-trifluoroethoxy)-2-pyridinyl]ethyl]acetamide](/img/structure/B13393319.png)
![2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate](/img/structure/B13393326.png)
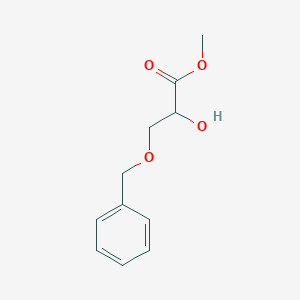
![4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc](/img/structure/B13393349.png)
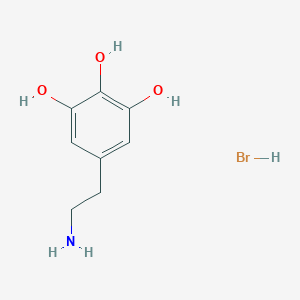

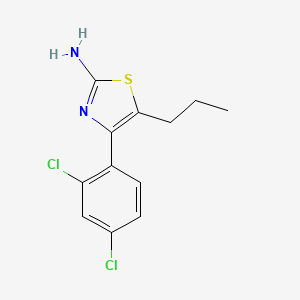
![4-[5-(3,4-Dihydroxyphenyl)-4,5-dihydroxypent-1-ynyl]benzene-1,2-diol](/img/structure/B13393369.png)
